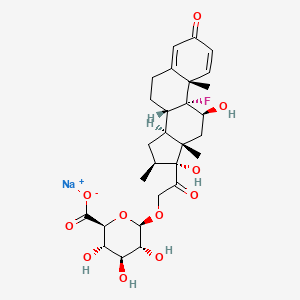
Betamethasone b-D-Glucuronide Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betamethasone b-D-Glucuronide Sodium Salt is a synthetic glucocorticoid derivative. It is a conjugate of betamethasone, a potent corticosteroid, with glucuronic acid. This compound is primarily used in research settings to study the metabolism and pharmacokinetics of glucocorticoids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone b-D-Glucuronide Sodium Salt involves the conjugation of betamethasone with glucuronic acid. The process typically includes the activation of glucuronic acid followed by its reaction with betamethasone under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the conjugation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the synthesis and purification processes efficiently.
Chemical Reactions Analysis
Types of Reactions
Betamethasone b-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release betamethasone and glucuronic acid.
Oxidation: It can undergo oxidation reactions, particularly at the glucuronic acid moiety.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water as the solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions.
Major Products Formed
Hydrolysis: Betamethasone and glucuronic acid.
Oxidation: Oxidized derivatives of the glucuronic acid moiety.
Reduction: Reduced derivatives of betamethasone.
Scientific Research Applications
Betamethasone b-D-Glucuronide Sodium Salt is widely used in scientific research, including:
Pharmacokinetics: Studying the metabolism and excretion of glucocorticoids.
Biological Studies: Investigating the biological effects of glucocorticoid conjugates.
Medical Research: Exploring the therapeutic potential and side effects of glucocorticoids.
Industrial Applications: Used as a reference standard in the quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of Betamethasone b-D-Glucuronide Sodium Salt involves its hydrolysis to release betamethasone, which then exerts its effects. Betamethasone binds to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The glucuronic acid moiety enhances the solubility and excretion of the compound.
Comparison with Similar Compounds
Similar Compounds
- Betamethasone Sodium Phosphate
- Betamethasone Valerate
- Betamethasone Dipropionate
Uniqueness
Betamethasone b-D-Glucuronide Sodium Salt is unique due to its conjugation with glucuronic acid, which enhances its solubility and facilitates its excretion. This makes it particularly useful in pharmacokinetic studies compared to other betamethasone derivatives.
Properties
Molecular Formula |
C28H36FNaO11 |
|---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15-,16-,17-,19-,20-,21+,22-,24+,25-,26-,27-,28-;/m0./s1 |
InChI Key |
ZEFLDBQGUAWYGO-VAIAKISMSA-M |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



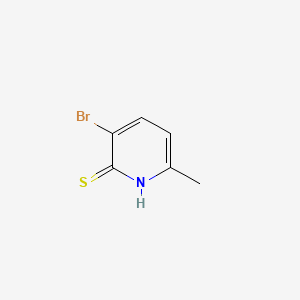

![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13451735.png)
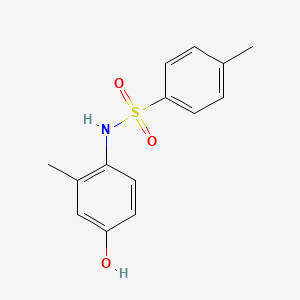
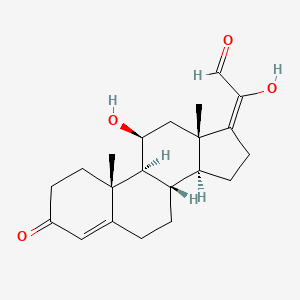
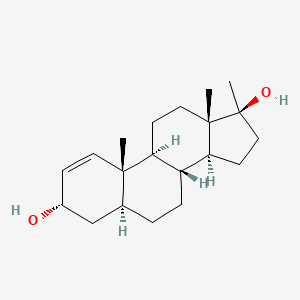
![6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13451749.png)
![2-Bromo-1-{spiro[2.3]hexan-5-yl}ethan-1-one](/img/structure/B13451757.png)
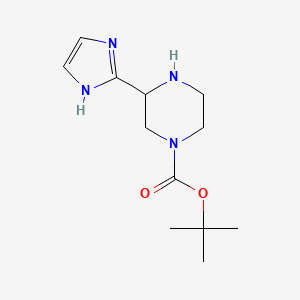
![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
![2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene](/img/structure/B13451790.png)
![5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-ylpropanoate](/img/structure/B13451792.png)
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13451793.png)
